Methyl 2,3-diaminobenzoate
Description
Structural Context within Aromatic Amines and Esters
Methyl 2,3-diaminobenzoate, with the chemical formula C₈H₁₀N₂O₂, belongs to the class of aromatic compounds. biosynth.comsigmaaldrich.com Structurally, it is a derivative of benzoic acid, featuring a methyl ester group (-COOCH₃) and two amino groups (-NH₂) attached to the benzene (B151609) ring at the 2 and 3 positions, respectively. biosynth.com This ortho-diamine arrangement is a key feature that dictates its reactivity. acs.org
The presence of both basic amino groups and an electron-withdrawing ester group on the aromatic ring creates a unique electronic environment. This influences the compound's reactivity in various chemical reactions. The amino groups can act as nucleophiles, while the aromatic ring can undergo electrophilic substitution, with the positions of substitution being directed by the existing functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol biosynth.com |
| Appearance | Light yellow to brown powder or crystal chemicalbook.com |
| Melting Point | 66 °C biosynth.com |
| CAS Number | 107582-20-7 biosynth.com |
Significance as a Building Block in Organic Synthesis and Medicinal Chemistry
The primary significance of this compound lies in its role as a precursor for the synthesis of heterocyclic compounds. iarc.frwikipedia.org The two adjacent amino groups are perfectly positioned to undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, a class of nitrogen-containing heterocycles with a wide range of biological activities. sphinxsai.comwisdomlib.org
In medicinal chemistry, quinoxaline (B1680401) derivatives synthesized from this compound have shown promise as antibacterial, anticancer, and anti-inflammatory agents. sphinxsai.comchemicalbook.com The ability to readily construct the quinoxaline core from this starting material allows for the efficient generation of libraries of compounds for drug discovery programs. Furthermore, the ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing additional points for molecular diversification. google.com
Historical Perspective on its Discovery and Early Applications
The precursor, 2,3-diaminobenzoic acid, has been a known compound used in chemical synthesis, including as an intermediate for dyes and pharmaceuticals. chembk.comcymitquimica.com Early synthetic routes to 2,3-diaminobenzoic acid were developed, setting the stage for the later synthesis and utilization of its esters, such as this compound. The use of ortho-phenylenediamines as precursors for a variety of heterocyclic compounds, including dyes and pigments for fur and hair, has a long history, highlighting the industrial relevance of this class of compounds. iarc.fr The esterification of 2,3-diaminobenzoic acid to its methyl ester is a straightforward chemical transformation, suggesting that its availability and use followed the established chemistry of its parent acid and the broader class of ortho-phenylenediamines. google.com
Table 2: Key Reactions of this compound
| Reaction Type | Reagents | Product Class | Significance |
| Quinoxaline Synthesis | 1,2-Dicarbonyl compounds (e.g., glyoxal, benzil) | Quinoxalines | Access to a wide range of biologically active heterocycles. sphinxsai.comwisdomlib.org |
| Ester Hydrolysis | Aqueous acid or base | 2,3-Diaminobenzoic acid | Provides a carboxylic acid functional group for further modification. google.com |
| Reduction of Nitro Precursor | Hydrogen gas with Palladium catalyst | This compound | A common laboratory and industrial synthesis method. google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHLOLVEXWHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341265 | |
| Record name | Methyl 2,3-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107582-20-7 | |
| Record name | Methyl 2,3-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminobenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Methyl 2,3 Diaminobenzoate
Esterification Routes from 2,3-Diaminobenzoic Acid
Direct esterification of 2,3-diaminobenzoic acid offers a straightforward approach to obtaining the methyl ester. This method is particularly advantageous for its simplicity, though reaction conditions must be carefully controlled to achieve high yields.
A common and effective method for the synthesis of Methyl 2,3-diaminobenzoate is the acid-catalyzed esterification of 2,3-diaminobenzoic acid using a mixture of thionyl chloride (SOCl₂) and methanol (B129727) (MeOH). In this protocol, thionyl chloride reacts with methanol to generate anhydrous hydrochloric acid (HCl) in situ, which then catalyzes the esterification, a process similar to Fischer esterification. commonorganicchemistry.com The thionyl chloride may also convert the carboxylic acid into a more reactive acyl chloride intermediate, which readily reacts with methanol to form the final ester product. masterorganicchemistry.com
A representative laboratory procedure involves dissolving 2,3-diaminobenzoic acid in methanol, followed by the slow, dropwise addition of thionyl chloride at a reduced temperature (e.g., 0°C). commonorganicchemistry.com The mixture is subsequently heated, often to reflux, for a period ranging from a few hours to overnight to ensure the completion of the reaction. commonorganicchemistry.com One specific example demonstrated that treating 2,3-diaminobenzoic acid with thionyl chloride in methanol and stirring the mixture at 45°C overnight resulted in a 68% yield of this compound after purification by column chromatography.
Table 1: Representative Conditions for SOCl₂/MeOH Esterification
| Parameter | Condition | Source |
| Reactant | 2,3-Diaminobenzoic acid | |
| Reagents | Thionyl chloride (SOCl₂), Methanol (MeOH) | commonorganicchemistry.com |
| Temperature | Initial addition at 0°C, followed by heating (e.g., 45°C or reflux) | commonorganicchemistry.com |
| Reaction Time | Overnight | |
| Yield | 68% |
Besides the SOCl₂/MeOH system, other acid catalysts can be employed for the direct esterification of aminobenzoic acids. Concentrated sulfuric acid in methanol is a classic alternative, functioning as a direct proton source to activate the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol. While this method is effective for related compounds like 3-amino-2-nitrobenzoic acid, achieving a 95.6% yield, its application to 2,3-diaminobenzoic acid requires careful optimization to manage potential side reactions.
Optimization of esterification reactions typically involves adjusting the temperature, reaction time, and the ratio of reagents. For substrates that are sensitive to strong acids, milder alternatives like Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be considered, although this is less common for simple methyl esters. commonorganicchemistry.com The use of trimethylsilyldiazomethane (B103560) (TMS-CHN₂) offers another rapid method for forming methyl esters, but care must be taken due to its potential reactivity with other functional groups. commonorganicchemistry.com For any of these methods, purification is critical and is typically achieved through extraction, neutralization with a base like sodium bicarbonate, and subsequent recrystallization or column chromatography. commonorganicchemistry.com
Reduction of Nitro Precursors
An alternative and widely used synthetic strategy involves the reduction of a nitro-substituted precursor, specifically Methyl 2-amino-3-nitrobenzoate. This multi-step route begins with the esterification of an appropriate nitrobenzoic acid, followed by the selective reduction of the nitro group to an amine.
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. The process involves reacting Methyl 2-amino-3-nitrobenzoate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). tandfonline.commasterorganicchemistry.com This heterogeneous catalysis method is favored for its scalability and the ease of removing the catalyst by filtration. masterorganicchemistry.com
The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol. researchgate.net Conditions can be mild, with some procedures running at room temperature and atmospheric pressure of hydrogen, while others may employ elevated pressures (e.g., 30 bar H₂) and temperatures (e.g., 50°C) to accelerate the conversion. tandfonline.comorganic-chemistry.org Research has shown that this reduction can be highly effective, with one study reporting a yield of 80% for the conversion of Methyl 2-amino-3-nitrobenzoate to this compound using a Pd/C catalyst. researchgate.net Another protocol using 5% Pd/C under 30 bar of H₂ in ethanol at 50°C achieved a 94% yield in just one hour.
Table 2: Conditions for Catalytic Hydrogenation with Pd/C
| Precursor | Catalyst | Solvent | Conditions | Yield | Source |
| Methyl 2-amino-3-nitrobenzoate | Pd/C | Not specified | Not specified | 80% | researchgate.net |
| Methyl 2-amino-3-nitrobenzoate | 5% Pd/C | Ethanol | 30 bar H₂, 50°C, 1 hr | 94% | |
| Methyl 2-amino-3-nitrobenzoate | 5% Pd/C | Benzene (B151609) | 1 bar H₂, 6 hr | 85% | tandfonline.com |
| γ⁴-amino acid precursor | Pd/C | Ethanol | H₂, rt, 12 hr | 86% | researchgate.net |
While Pd/C is a prevalent catalyst, other reductive systems are also effective. Raney nickel is another powerful hydrogenation catalyst used for converting nitro compounds to amines. google.comtechemi.com It is often used in solvents like methanol or ethanol under a hydrogen atmosphere. google.comiucr.org For instance, the reduction of a related nitro compound, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, was successfully achieved using Raney nickel and hydrazine (B178648) hydrate (B1144303) in refluxing methanol, yielding the corresponding amine in 92%. iucr.org In industrial applications, Raney nickel is sometimes preferred for its cost-effectiveness and high activity, facilitating reactions under mild conditions and resulting in high purity products. techemi.comgoogle.com
Other chemical reductants can also be employed. These include metal/acid combinations like iron in hydrochloric acid (Fe/HCl) or tin(II) chloride. However, these stoichiometric reductions generate significant metal waste, making catalytic hydrogenation a more environmentally benign option ("Green Chemistry"). core.ac.uk
Regioselective Synthesis and Isomer Control
Achieving the correct arrangement of the two amino groups and the methyl ester on the benzene ring is critical. The synthesis must be regioselective to produce the desired 2,3-diamino isomer over other possibilities, such as the 3,4- or 2,5-isomers.
Control over regioselectivity is often established early in the synthetic sequence. For instance, a synthetic route starting from 3-nitrophthalic acid allows for precise control. In one such synthesis, 3-nitrophthalic acid is converted through several steps, including a Curtius rearrangement, into Methyl 2-amino-3-nitrobenzoate. This process was reported to be 100% regioselective, with no trace of the corresponding isomeric byproduct detected in the crude NMR spectrum. researchgate.net The subsequent reduction of this pure nitro-amino intermediate ensures the formation of pure this compound. researchgate.net
Similarly, the initial nitration of methyl anthranilate derivatives must be carefully controlled to favor the introduction of the nitro group at the 3-position. Continuous-flow nitration systems have been shown to improve safety and yield, achieving 91% yield with 99% regioselectivity in some cases. The choice of starting material and the specific reaction sequence are therefore the most critical factors in controlling the final isomeric purity of the product.
Strategies for Differentiating 2,3- vs. 3,4-Diaminobenzoate (B8644857) Isomers
The synthesis of this compound is often accompanied by the formation of its positional isomer, methyl 3,4-diaminobenzoate. The similarity in their physical properties makes their separation and differentiation a significant analytical challenge. Researchers have developed several effective strategies to distinguish between these two isomers, leveraging subtle differences in their molecular structure and chemical behavior.
Key analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. In ¹H NMR spectroscopy, the aromatic protons of the 2,3- and 3,4-isomers exhibit distinct splitting patterns and chemical shifts due to the different electronic environments created by the amino and ester groups. For instance, the ¹H NMR spectrum of this compound in DMSO-d₆ shows three distinct signals for the aromatic protons, typically as two doublets of doublets and one triplet-like signal, whereas the 3,4-isomer shows a different pattern. rsc.org Nuclear Overhauser Effect (NOE) experiments in NMR can be particularly powerful, as the spatial proximity of the two amino groups in the 2,3-isomer results in a distinct NOE signal that is absent in the 3,4-isomer.
X-ray crystallography provides unambiguous structural confirmation by mapping the precise arrangement of atoms in the crystal lattice. This technique can resolve differences in crystal packing and the intricate hydrogen-bonding networks formed by the amino and carbonyl groups, which differ significantly between the two isomers.
Mass spectrometry, specifically tandem mass spectrometry (MS/MS), offers another avenue for differentiation. Under controlled fragmentation conditions, the isomers generate unique fragmentation patterns that serve as fingerprints for their identification.
Beyond spectroscopic methods, chromatographic and separation techniques are crucial for isolating the pure isomers. Column chromatography on silica (B1680970) gel is a standard laboratory method for purification. rsc.org Furthermore, advanced separation techniques like capillary electrophoresis (CE) have shown promise. CE, particularly when using selectors like cyclodextrins, has been successfully employed to separate geometric isomers of metal complexes involving 3,4-diaminobenzoate, indicating its potential applicability for resolving the free diaminobenzoate isomers themselves. researchgate.netorcid.org Fractional crystallization can also be an effective method, exploiting differences in solubility in specific solvents. For the analogous o-toluenediamine isomers, crystallization from solvents such as benzene, toluene, or xylene has proven effective for separating the 2,3- and 3,4-isomers. google.com
| Technique | Principle of Differentiation for 2,3- vs. 3,4-Isomers | Reference |
| ¹H NMR Spectroscopy | Distinct chemical shifts and coupling patterns for aromatic protons. | rsc.org |
| NMR (NOE Experiments) | Detects spatial proximity of adjacent NH₂ groups in the 2,3-isomer. | |
| X-ray Crystallography | Resolves differences in crystal packing and hydrogen-bonding networks. | |
| MS/MS Fragmentation | Isomers produce unique fragmentation patterns under CID conditions. | |
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | rsc.org |
| Capillary Electrophoresis | Potential for separation based on differential mobility, possibly enhanced with selectors. | researchgate.netorcid.org |
| Fractional Crystallization | Separation based on differences in solubility in selected solvents. | google.com |
Stereochemical Considerations and Enantioselective Approaches
This compound itself is an achiral molecule and therefore does not have enantiomers. However, stereochemical considerations become critically important when it is used as a scaffold or intermediate in the synthesis of more complex, chiral molecules. When this compound is derivatized in a way that introduces a stereocenter, the product will be a racemic mixture of enantiomers unless an enantioselective synthetic approach is employed.
The synthesis of biologically active compounds, where only one enantiomer typically exhibits the desired therapeutic effect, necessitates methods for obtaining enantiomerically pure substances. General strategies for achieving this include the resolution of racemic mixtures and asymmetric synthesis. google.com
Racemic resolution can be accomplished using several methods. One common approach is the formation of diastereomers by reacting the racemic mixture with a chiral resolving agent. google.com These diastereomeric salts or complexes have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. Another powerful resolution technique is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to separate the enantiomers. google.com
Enantioselective synthesis aims to directly produce one enantiomer in excess over the other. For derivatives of diaminobenzoates, enzymatic methods represent a promising enantioselective approach. For example, monoamine oxidase (MAO) enzymes have been used for the kinetic resolution of related heterocyclic compounds derived from ethyl 3,4-diaminobenzoate. nih.gov In such a process, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. nih.gov This highlights the potential for using biocatalysts to perform enantioselective transformations on derivatives of this compound.
| Approach | Description | Application Context | Reference |
| Diastereomer Formation | Reaction of a racemic mixture with a pure chiral resolving agent to form diastereomers that can be separated. | General method for resolving racemic derivatives of this compound. | google.com |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Analytical and preparative scale separation of chiral derivatives. | google.com |
| Enzymatic Kinetic Resolution | Use of enzymes (e.g., MAO-N variants) to selectively react with one enantiomer in a racemic mixture. | Enantioselective synthesis of chiral benzimidazoline-type structures from diaminobenzoate precursors. | nih.gov |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design processes that are environmentally benign, safe, and resource-efficient. The synthesis of this compound can be made more sustainable by adopting greener methodologies, particularly in the reduction and reaction solvent steps.
A primary route to this compound involves the reduction of a dinitro precursor, methyl 2,3-dinitrobenzoate. Traditional reduction methods often use stoichiometric metal reductants like iron powder in acidic media (e.g., Fe/HCl), which generate significant amounts of metallic waste. A much greener alternative is catalytic hydrogenation. This process uses a small amount of a catalyst, typically palladium on carbon (Pd/C), with molecular hydrogen (H₂) as the reductant. prepchem.com The only byproduct of this reaction is water, making it an atom-economical and cleaner process. The catalyst can often be recovered and reused, further enhancing its environmental credentials.
The choice of solvent is another critical aspect of green synthesis. Many organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. High-temperature water (HTW) has emerged as a promising green solvent alternative. thieme-connect.com Research on the synthesis of quinoxalines from methyl 3,4-diaminobenzoate has demonstrated that HTW can serve as an effective reaction medium, replacing traditional organic solvents. thieme-connect.com This approach not only avoids the use of VOCs but can also lead to faster reaction times. thieme-connect.com Such hydrothermal synthesis methods could potentially be adapted for reactions involving this compound, contributing to a more sustainable synthetic pathway.
| Green Approach | Description | Advantage | Reference |
| Catalytic Hydrogenation | Reduction of a dinitro precursor using H₂ gas and a Pd/C catalyst. | Replaces stoichiometric metal reductants, high atom economy, water as the only byproduct, catalyst is recyclable. | prepchem.com |
| Use of Green Solvents | Employing high-temperature water (HTW) as the reaction medium instead of volatile organic solvents. | Avoids toxic and volatile solvents, can enhance reaction rates. | thieme-connect.com |
| Process Intensification | Performing multiple reaction steps (e.g., condensation and hydrolysis) in a single pot. | Reduces waste, energy consumption, and purification steps. | thieme-connect.com |
Spectroscopic Characterization and Advanced Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules like methyl 2,3-diaminobenzoate. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
In a typical ¹H NMR spectrum of this compound recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons appear in the downfield region, generally between 6.5 and 7.5 ppm. rsc.org The two amino groups (-NH₂) produce a broad singlet, the chemical shift of which can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. The methyl ester (-OCH₃) protons appear as a sharp singlet further upfield.
Detailed research findings have provided specific assignments for the protons in this compound. rsc.org The aromatic protons on the benzene (B151609) ring exhibit a coupling pattern that confirms their relative positions. The proton at position 6 (H-6) appears as a doublet of doublets due to coupling with H-5 and H-4. Similarly, the protons at H-4 and H-5 show their respective splitting patterns, confirming the 1,2,3-substitution pattern of the ring. The protons of the two amino groups appear as a broad singlet, and the three protons of the methyl group also give a distinct singlet. rsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz |
|---|---|---|
| Aromatic H-6 | 7.49 | dd, J = 8.1, 1.4 Hz |
| Aromatic H-4 | 6.87 | dd, J = 7.5, 1.4 Hz |
| Aromatic H-5 | 6.62 | dd, J = 8.1, 7.5 Hz |
| Amino (-NH₂) | 4.48 | bs (broad singlet) |
| Methyl (-OCH₃) | 3.89 | s (singlet) |
Data obtained in DMSO-d₆ at 500 MHz. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a separate signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a wider range (typically 0-220 ppm) than in ¹H NMR, which often results in a spectrum with less signal overlap. libretexts.org
For this compound, distinct signals are expected for the carbonyl carbon of the ester group, the four unique aromatic carbons, and the methyl carbon. The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield, typically in the 160-175 ppm region. libretexts.orgorganicchemistrydata.org The aromatic carbons attached to the nitrogen atoms (C-2 and C-3) are shifted downfield relative to other aromatic carbons due to the electronegativity of nitrogen. The carbon attached to the ester group (C-1) is also found in the aromatic region. The methoxy (B1213986) carbon (-OCH₃) typically appears in the 50-60 ppm range. docbrown.info
While a fully assigned ¹³C NMR spectrum for this compound is not widely published, the expected chemical shift ranges can be predicted based on general principles and data from similar compounds.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-1, C-2, C-3, C-4, C-5, C-6) | 110 - 150 |
For complex molecules or to unambiguously assign all signals, advanced NMR techniques are employed.
2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity. A ¹H-¹H COSY spectrum would show correlations between coupled protons, visually confirming, for instance, the J-coupling between the adjacent aromatic protons (H-4, H-5, and H-6). libretexts.org An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of both ¹H and ¹³C spectra.
Solid-State NMR (ssNMR) : This technique is used to analyze samples in the solid phase. nih.gov For a crystalline compound like this compound, ssNMR can provide information about the molecular structure and packing in the crystal lattice. It is particularly valuable for studying polymorphism—the existence of different crystal forms—which can significantly impact the physical properties of a compound. Paramagnetic solid-state NMR can be used to study the compound if it is part of a metal-containing complex. nih.gov
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups, making them excellent for confirming molecular structure.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.
For this compound, the FTIR spectrum would be characterized by several key absorption bands:
N-H Stretching : The two amino groups give rise to characteristic stretches in the region of 3500-3300 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes.
C-H Stretching : Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.
C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl stretch of the ester group is expected in the range of 1730-1680 cm⁻¹. spectroscopyonline.com
C=C Stretching : Aromatic ring C=C stretching vibrations appear as one or more bands in the 1600-1450 cm⁻¹ region.
C-O Stretching : The ester C-O bonds produce strong, characteristic bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.com
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3500 - 3300 |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl Group | 3000 - 2850 |
| Carbonyl C=O Stretch | Ester | 1730 - 1680 |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |
| Asymmetric C-O-C Stretch | Ester | 1300 - 1150 |
Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light (from a laser) by a molecule. While FTIR measures absorption, Raman measures the change in wavelength of the scattered light. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, while those that cause a change in dipole moment are IR active.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. This often includes symmetric vibrations and vibrations of non-polar bonds. For example, the symmetric "breathing" mode of the benzene ring would be expected to produce a strong signal in the Raman spectrum. The technique can be a powerful tool for structural analysis, especially when used in conjunction with FTIR, as it provides a more complete picture of the vibrational modes of the molecule. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In the context of this compound, techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed. google.com
Under typical electron ionization (EI) or chemical ionization (CI) conditions, the this compound molecule will first ionize to form a molecular ion [M]•+. The subsequent fragmentation of this molecular ion provides a characteristic fingerprint. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH3) or the entire ester group (-COOCH3). For instance, in the mass spectrum of similar methyl esters, a prominent peak is often observed corresponding to the loss of methanol (B129727) (CH3OH). nih.gov
The fragmentation pattern can be complex and is influenced by the presence of the amino groups on the aromatic ring. Tandem mass spectrometry (MS/MS) experiments can provide even more detailed structural information by isolating a specific fragment ion and subjecting it to further fragmentation. This can help in differentiating between isomers, as the fragmentation patterns under collision-induced dissociation (CID) conditions can be unique for each isomer. nih.gov
A generalized fragmentation pattern for a methyl ester might involve the following steps:
Formation of the molecular ion.
Loss of the methoxy radical (•OCH3) to form an acylium ion.
Loss of carbon monoxide (CO) from the acylium ion.
The presence of the two amino groups in this compound will influence the stability of the fragment ions and may lead to alternative fragmentation pathways, such as rearrangements involving the amino groups.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |
| [M]+ | 166 | Molecular Ion |
| [M-31]+ | 135 | Loss of •OCH3 |
| [M-59]+ | 107 | Loss of •COOCH3 |
This table is predictive and actual results may vary based on instrumentation and experimental conditions.
X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Similarly, research on methyl 2,6-diaminobenzoate and its derivatives has shown that the amino groups can form hydrogen bonds with both the carbonyl and alkoxy oxygen atoms of the ester group. researchgate.netrsc.org This highlights the versatile role of the amino groups in directing the crystal packing.
Table 2: Crystallographic Data for the Related Compound Methyl 3,5-diaminobenzoate researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.0571 |
| b (Å) | 8.1172 |
| c (Å) | 17.6080 |
| V (ų) | 1580.37 |
This data is for a related isomer and serves as an illustrative example of the type of information obtained from X-ray diffraction studies.
The synthesis of ethyl 3,4-diaminobenzoate (B8644857), a closely related compound, has been monitored by X-ray diffraction studies, and the final product was characterized by single-crystal X-ray diffraction. biosynth.com This underscores the importance of this technique in unequivocally confirming the structure of such compounds.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Geometry Optimization and Electronic Structure Analysis
Data not available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity and electronic transitions, could not be located for Methyl 2,3-diaminobenzoate.
Global Reactivity Descriptors (GRPs)
Calculated values for global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index for this compound are not present in the surveyed literature. These descriptors are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.
Natural Bond Orbital (NBO) Analysis
Detailed Natural Bond Orbital (NBO) analysis, which elucidates charge transfer interactions and hyperconjugative effects within the molecule, has not been published for this compound.
Molecular Electrostatic Potential (MEP) Mapping
While MEP maps are a common tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack, specific MEP maps for this compound were not found. A related study on 2,1,3-benzochalcogenadiazoles, which can be synthesized from this compound, does include MEP maps for those derivative compounds. rsc.org However, the MEP map for the parent this compound is not provided.
Spectroscopic Property Prediction and Validation
There are no available theoretical predictions of spectroscopic properties (such as IR, Raman, UV-Vis, or NMR spectra) for this compound, nor are there any studies comparing such theoretical data with experimental results. This type of analysis is vital for validating computational models and accurately interpreting experimental spectra.
Computed UV-Vis Absorption Spectra and TD-DFT Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. This analysis calculates the energies of electronic transitions from the ground state to various excited states.
Theoretical Framework: The TD-DFT method approximates the excited states of a molecule, allowing for the calculation of transition energies (which correspond to absorption wavelengths, λmax) and oscillator strengths (which relate to the intensity of the absorption peaks). Functionals such as B3LYP and CAM-B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to balance accuracy and computational cost. The calculations can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate spectra in different environments.
Potential Findings for this compound: A TD-DFT analysis would identify the primary electronic transitions, such as π→π* and n→π*, within the molecule. It would help in assigning the absorption bands observed in an experimental UV-Vis spectrum. Furthermore, analysis of the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would clarify how the amino and ester functional groups contribute to the molecule's electronic structure and photophysical properties.
Hypothetical Data Table for TD-DFT Analysis: This table illustrates the type of data that would be generated from a TD-DFT calculation. The values are for illustrative purposes only.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 350 | 0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 295 | 0.08 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 260 | 0.22 | HOMO → LUMO+1 (π→π*) |
Calculated Vibrational and NMR Spectra
Density Functional Theory (DFT) is also employed to calculate the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. These calculations provide a theoretical basis for interpreting experimental spectroscopic data.
Theoretical Framework: For vibrational spectra, DFT calculations determine the harmonic frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors. For NMR spectra, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard reference like Tetramethylsilane (TMS).
Potential Findings for this compound: Calculated vibrational spectra would allow for the precise assignment of experimental IR and Raman bands to specific molecular motions, such as N-H stretching of the amino groups, C=O stretching of the ester, and various bending and rocking modes of the benzene (B151609) ring. Theoretical ¹H and ¹³C NMR chemical shifts would aid in the definitive assignment of signals in experimental NMR spectra, confirming the molecular structure and electronic environment of each atom.
Hypothetical Data Table for Calculated Vibrational Frequencies: This table illustrates the type of data that would be generated from a vibrational frequency calculation. The values are for illustrative purposes only.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity |
| N-H Asymmetric Stretch | 3450 | High | Moderate |
| N-H Symmetric Stretch | 3360 | High | Moderate |
| C=O Stretch | 1715 | Very High | Low |
| Aromatic C=C Stretch | 1610 | High | High |
| C-N Stretch | 1280 | Moderate | Moderate |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and intermolecular interactions of a system.
Theoretical Framework: MD simulations solve Newton's equations of motion for a system of interacting particles. The forces between particles are described by a force field, which is a set of parameters and equations that approximate the potential energy of the system. By simulating the molecule over a period (from picoseconds to microseconds), one can observe its dynamic behavior, such as conformational changes, interactions with solvent molecules, and aggregation tendencies.
Potential Findings for this compound: For a single molecule, MD simulations could reveal the rotational dynamics of the amino and methyl ester groups and the flexibility of the molecule. In a condensed phase (e.g., in a solvent like water or DMSO), simulations would elucidate the solvation structure around the molecule, identifying key intermolecular interactions like hydrogen bonds between the amino groups and solvent molecules. This information is crucial for understanding the molecule's solubility and behavior in solution.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define chemical concepts such as atoms, chemical bonds, and molecular structure.
Theoretical Framework: QTAIM partitions the molecular electron density (ρ(r)) into atomic basins. The analysis focuses on critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the bond. For example, a negative Laplacian is characteristic of a covalent bond, while a positive Laplacian suggests a closed-shell interaction (e.g., ionic or hydrogen bonds).
Potential Findings for this compound: A QTAIM analysis would provide a rigorous definition of the chemical bonds within the molecule. It would quantify the covalent character of the C-C, C-N, and C=O bonds and could investigate potential intramolecular hydrogen bonding between the adjacent amino and ester groups. The analysis would offer a deeper understanding of the electronic structure and bonding beyond simple Lewis structures.
Hypothetical Data Table for QTAIM Analysis at Bond Critical Points (BCPs): This table illustrates the type of data that would be generated from a QTAIM analysis. The values are for illustrative purposes only.
| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |
| C=O | 0.35 | +0.20 | Polar Covalent |
| C-NH₂ | 0.28 | -0.65 | Covalent |
| C-C (ring) | 0.31 | -0.75 | Covalent |
Reactivity and Reaction Mechanisms
Amine Group Reactivity
The two amino groups in Methyl 2,3-diaminobenzoate are nucleophilic and can participate in a variety of chemical transformations. Their reactivity is influenced by their position on the aromatic ring and the electronic effects of the methyl ester group.
The lone pairs of electrons on the nitrogen atoms of the amino groups make them nucleophilic, allowing them to react with a range of electrophiles. This nucleophilic character is fundamental to many of the reactions that this compound undergoes. The presence of these groups imparts basic properties to the molecule, enabling it to participate in reactions such as acylation and alkylation cymitquimica.com.
One example of this nucleophilic reactivity is the reaction of this compound with acyl chlorides. For instance, it reacts with 1,3-dithiolane-2-carbonyl chloride in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF) to yield the corresponding bis(1,3-dithiolanyl) product researchgate.net. This reaction proceeds through the nucleophilic attack of the amino groups on the carbonyl carbon of the acyl chloride.
Table 1: Nucleophilic Acylation of this compound
| Reactant 1 | Reactant 2 | Product |
| This compound | 1,3-dithiolane-2-carbonyl chloride | Methyl 2,3-bis((1,3-dithiolan-2-yl)formamido)benzoate |
The ortho-disposition of the two amino groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through condensation reactions with carbonyl compounds.
A classic example is the formation of quinoxalines through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound nih.govresearchgate.net. In this reaction, the two amino groups of this compound would react sequentially with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the quinoxaline (B1680401) ring system. This reaction can be carried out under various conditions, including microwave irradiation or with different catalysts to improve efficiency researchgate.net.
Similarly, this compound can undergo condensation with ketones to form benzodiazepines. The reaction of ortho-phenylenediamines with ketones is a common method for synthesizing 1,5-benzodiazepine derivatives nih.govmdpi.com. For example, the reaction of o-phenylenediamine (B120857) with acetone (B3395972) results in the formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine mdpi.com. By analogy, this compound is expected to react with ketones to yield the corresponding benzodiazepine (B76468) derivatives, with the ester group remaining on the aromatic ring. These reactions are often catalyzed by acids nih.gov.
Table 2: Heterocycle Formation via Condensation Reactions
| Carbonyl Compound | Resulting Heterocycle |
| 1,2-Dicarbonyl Compound | Quinoxaline |
| Ketone | Benzodiazepine |
Ester Group Reactivity
The methyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification reactions.
The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 2,3-diaminobenzoic acid, can be achieved under either acidic or basic conditions.
Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the neighboring amino group can act as an intramolecular general base catalyst, leading to a significant rate enhancement in the pH-independent hydrolysis reaction compared to its para-substituted counterpart iitd.ac.in. This suggests that the 2-amino group in this compound can facilitate the hydrolysis of the ester group.
Furthermore, a one-pot synthesis of quinoxaline carboxylic acids from methyl 3,4-diaminobenzoate (B8644857) involves the formation of the quinoxaline ring followed by in-situ hydrolysis of the methyl ester at high temperatures (230 °C) in the presence of 5% acetic acid in water uni-konstanz.de. This demonstrates that the ester group can be hydrolyzed under conditions used for heterocycle formation. Basic hydrolysis, for instance using sodium hydroxide (B78521) in a mixture of water and methanol (B129727), is also a common method for the saponification of methyl esters chemspider.com.
Table 3: Conditions for Ester Hydrolysis
| Condition | Reagents | Product |
| Acidic | Water, Acid (e.g., HCl) | 2,3-Diaminobenzoic acid |
| Basic | Water, Base (e.g., NaOH) | Sodium 2,3-diaminobenzoate |
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base masterorganicchemistry.com. For aminobenzoate esters, transesterification is a well-established reaction google.com.
In a typical transesterification reaction of this compound, it would be reacted with an excess of another alcohol in the presence of a suitable catalyst. For example, reacting it with ethanol (B145695) in the presence of an acid or base catalyst would yield Ethyl 2,3-diaminobenzoate and methanol. To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent, and the lower-boiling alcohol byproduct (in this case, methanol) can be removed by distillation masterorganicchemistry.comgoogle.com. Various catalysts can be employed for transesterification, including tin compounds like dibutyltindiacetate google.com.
Cyclization Reactions and Heterocyclic Compound Formation
The ortho-diamine functionality of this compound is a key feature that allows for its use in the synthesis of a variety of fused heterocyclic compounds through cyclization reactions.
A notable example is the synthesis of benzothiadiazoles and benzoselenadiazoles. The reaction of this compound with thionyl chloride (SOCl₂) in the presence of triethylamine leads to the formation of methyl 2,1,3-benzothiadiazole-4-carboxylate rsc.org. Similarly, reaction with selenium dioxide (SeO₂) in methanol yields methyl 2,1,3-benzoselenadiazole-4-carboxylate rsc.org. These reactions involve the condensation of the two amino groups with the inorganic reagent to form the five-membered heterocyclic ring.
As previously mentioned in section 5.1.2, this compound is a valuable precursor for the synthesis of quinoxalines and benzodiazepines through condensation and subsequent cyclization with dicarbonyl compounds and ketones, respectively nih.govresearchgate.netnih.gov. The formation of these heterocyclic systems relies on the initial nucleophilic attack of the amino groups followed by an intramolecular cyclization and dehydration.
Table 4: Cyclization Reactions for Heterocycle Synthesis
| Reagent | Resulting Heterocycle |
| Thionyl chloride (SOCl₂) | Benzothiadiazole |
| Selenium dioxide (SeO₂) | Benzoselenadiazole |
| 1,2-Dicarbonyl Compound | Quinoxaline |
| Ketone | Benzodiazepine |
Synthesis of Benzimidazole (B57391) Derivatives
The reaction of ortho-phenylenediamines with carbon-containing electrophiles is a fundamental and widely employed method for the construction of the benzimidazole scaffold. vinhuni.edu.vnnih.govrsc.org this compound, as a substituted ortho-phenylenediamine, undergoes condensation with various reagents such as aldehydes and carboxylic acids (or their derivatives) to yield methyl 1H-benzimidazole-4-carboxylate derivatives.
The general mechanism for the synthesis of benzimidazoles from 1,2-benzenediamines and aldehydes involves the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic imidazole (B134444) ring. vinhuni.edu.vn
A variety of catalysts, including nanomaterials and solid acids, have been utilized to facilitate these reactions, often providing advantages such as high efficiency, mild reaction conditions, and simple purification processes. vinhuni.edu.vnnih.gov While specific studies detailing extensive catalyst screening for this compound are not prevalent, the established methodologies for other ortho-phenylenediamines are applicable. For instance, the reaction with an aldehyde first forms an imine intermediate which then undergoes cyclization and dehydrogenation to afford the final benzimidazole product. vinhuni.edu.vn
| Reagent | Conditions | Product |
| Aldehyd (R-CHO) | Acid or metal catalyst, heat | Methyl 2-substituted-1H-benzimidazole-4-carboxylate |
| Carboxylic Acid (R-COOH) | High temperature, acid catalyst | Methyl 2-substituted-1H-benzimidazole-4-carboxylate |
| Orthoester (RC(OR')₃) | Acid catalyst, heat | Methyl 2-substituted-1H-benzimidazole-4-carboxylate |
Formation of Quinoxaline Derivatives
Quinoxalines are bicyclic heterocycles formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. A primary and highly efficient route to their synthesis is the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. sapub.org this compound serves as the diamine component in this reaction, leading to the formation of substituted quinoxaline-5-carboxylic acid methyl esters.
This reaction, often referred to as the Hinsberg quinoxaline synthesis, involves a double condensation between the two amino groups of this compound and the two carbonyl groups of the α-dicarbonyl compound. The reaction typically proceeds under acidic conditions or with heating and results in the formation of the six-membered pyrazine ring fused to the original benzene ring. A wide array of 1,2-dicarbonyl compounds, such as glyoxal, biacetyl, and benzil (B1666583) derivatives, can be used, allowing for diverse substitution patterns on the resulting quinoxaline ring. sapub.orgnih.gov
| 1,2-Dicarbonyl Reactant | Conditions | Product |
| Glyoxal (CHOCHO) | Acetic acid, ethanol | Methyl quinoxaline-5-carboxylate |
| Biacetyl (CH₃COCOCH₃) | Reflux in ethanol/acetic acid | Methyl 2,3-dimethylquinoxaline-5-carboxylate |
| Benzil (PhCOCOPh) | Reflux in ethanol | Methyl 2,3-diphenylquinoxaline-5-carboxylate |
Formation of Benzothiadiazole Derivatives
The reaction of this compound with thionyl chloride (SOCl₂) provides a direct route to the synthesis of methyl 2,1,3-benzothiadiazole-4-carboxylate. rsc.org This reaction involves the formation of a five-membered thiadiazole ring fused to the benzene ring.
The synthesis is typically carried out by treating this compound with thionyl chloride in an inert solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine. rsc.org The base is necessary to neutralize the hydrochloric acid generated during the reaction. The mechanism involves the reaction of both amino groups with the sulfur electrophile of thionyl chloride, leading to cyclization and the formation of the stable, aromatic benzothiadiazole ring system. arkat-usa.orgmasterorganicchemistry.com
A similar reaction can be performed using selenium dioxide (SeO₂) in methanol to yield the corresponding methyl 2,1,3-benzoselenadiazole-4-carboxylate. rsc.org
| Reagent | Base/Solvent | Conditions | Product | Yield |
| Thionyl Chloride (SOCl₂) | Triethylamine/DCM | Reflux | Methyl 2,1,3-benzothiadiazole-4-carboxylate | 81% rsc.org |
| Selenium Dioxide (SeO₂) | Anhydrous Methanol | Reflux | Methyl 2,1,3-benzoselenadiazole-4-carboxylate | 95% rsc.org |
Other Annulation Reactions
Beyond the common formation of benzimidazoles, quinoxalines, and benzothiadiazoles, the ortho-diamine functionality of this compound allows for other annulation reactions to form different fused heterocyclic systems. A notable example is the synthesis of benzotriazole (B28993) derivatives.
The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a mineral acid (e.g., HCl), leads to the formation of methyl 1H-benzotriazole-4-carboxylate. The reaction mechanism involves the diazotization of one of the amino groups to form a diazonium salt. This intermediate is then subjected to an intramolecular nucleophilic attack by the adjacent amino group, resulting in cyclization to form the five-membered triazole ring. This reaction is a standard method for converting ortho-phenylenediamines into benzotriazoles.
| Reagent | Conditions | Product |
| Sodium Nitrite (NaNO₂), HCl | 0-5 °C | Methyl 1H-benzotriazole-4-carboxylate |
Applications in Advanced Organic Synthesis
Precursor for Complex Molecular Architectures
The strategic placement of two nucleophilic amine groups ortho to each other, along with an electron-withdrawing methyl ester, allows Methyl 2,3-diaminobenzoate to serve as a foundational building block for a variety of intricate molecular frameworks.
This compound is a key starting material for the synthesis of benzimidazoles, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. The synthesis typically involves the condensation and subsequent cyclization of the diamine with a suitable one-carbon electrophile.
This reaction is fundamental to creating various substituted benzimidazoles, which are core structures in numerous pharmaceutical agents. For instance, this compound is used to synthesize intermediates for Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of drugs used in cancer therapy. The process can involve reacting the diamine with a benzoyl chloride derivative in a solvent like pyridine (B92270). The initial acylation is followed by an acid-catalyzed cyclization to form the benzimidazole (B57391) ring researchgate.net.
Another significant application is in the synthesis of angiotensin II receptor antagonists, such as azilsartan. In one patented method, this compound is reacted with tetraethyl orthocarbonate in acetic acid. This one-pot reaction facilitates the formation of the 2-ethoxybenzimidazole core, a crucial intermediate for this class of antihypertensive drugs patsnap.com. Similarly, reaction with N,N'-carbonyldiimidazole (CDI) leads to the formation of a benzimidazolone, which can be further modified nih.govgoogle.com.
The general reaction scheme for benzimidazole formation from this compound is outlined below:
| Reactant for Cyclization | Reagent/Conditions | Resulting Scaffold | Application Example |
| Carboxylic Acid Derivative (e.g., Benzoyl Chloride) | Pyridine, then CH3SO3H | 2-Aryl-benzimidazole-4-carboxylate | PARP-1 Inhibitors researchgate.net |
| Tetraethyl Orthocarbonate | Acetic Acid, Reflux | 2-Ethoxy-benzimidazole-7-carboxylate | Azilsartan Intermediate patsnap.com |
| N,N'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (B95107) (THF) | Benzimidazolone-4-carboxylate | TRPA1/TRPV1 Antagonists nih.govgoogle.com |
| L-Proline Derivative | EDCI, HOAt, DMAP | 2-Pyrrolidinyl-benzimidazole-4-carboxylate | Mitochondria-Targeting PARP-1 Inhibitors |
Table 1: Examples of Benzimidazole Synthesis from this compound
Aromatic diamines are a fundamental class of monomers used in the synthesis of high-performance polymers like polyamides and polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The two amine functionalities of a diamine monomer can react with dicarboxylic acids (or their derivatives) to form polyamides, or with dianhydrides to form polyimides.
While this compound possesses the necessary diamine functionality for polymerization, specific examples of its incorporation as a monomer in the synthesis of polyamides or polyimides are not extensively documented in the reviewed scientific literature. Theoretically, its participation in such polymerization reactions is plausible, but its prevalence and the properties of the resulting polymers are not well-established compared to more common industrial diamines.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. The presence of two distinct nucleophilic centers (the two amino groups) and an ester group makes this compound a potential candidate for MCRs. However, based on the available scientific literature, specific applications and detailed studies of this compound as a key reactant in multi-component reactions are not widely reported.
Strategies for Functionalization and Derivatization
The reactivity of this compound is dominated by its two primary amine groups, which can readily undergo a variety of chemical transformations.
The primary amine groups of this compound are nucleophilic and can be readily acylated by reacting with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction forms an amide bond. Often, acylation is the first step in a two-step synthesis of benzimidazoles, where one of the amine groups is acylated, followed by an intramolecular cyclization that forms the imidazole (B134444) ring researchgate.net.
For example, the reaction with 4-(2-fluoroethoxy)benzoyl chloride in pyridine and dichloromethane (B109758) results in the acylation of one of the amino groups, which can then be cyclized to the corresponding benzimidazole researchgate.net. Another documented method involves the acylation with benzoic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent scispace.com.
| Acylating Agent | Coupling Agent/Solvent | Product Type |
| 4-(2-fluoroethoxy)benzoyl chloride | Pyridine/CH2Cl2 | N-acylated intermediate |
| Benzoic acid | Dicyclohexylcarbodiimide (DCC) | N-Benzoyl-3-aminobenzoate |
Table 2: Examples of Acylation Reactions
Sulfonylation, the reaction of an amine with a sulfonyl chloride to form a sulfonamide, is another common functionalization strategy for primary amines. While this reaction is chemically feasible for this compound, specific examples and applications of its sulfonylation products are not prominently featured in the surveyed literature.
The nitrogen atoms of the primary amine groups in this compound can also act as nucleophiles in alkylation reactions with alkyl halides or other alkylating agents. This allows for the introduction of alkyl substituents onto the nitrogen atoms. While N-alkylation is a common reaction for aromatic amines, detailed studies focusing specifically on the direct alkylation of this compound are limited. More frequently, the benzimidazole scaffold synthesized from the diamine undergoes subsequent N-alkylation on the imidazole nitrogen. For instance, a 2-ethoxybenzimidazole intermediate, formed from this compound, can be alkylated with a biphenyltetrazolyl bromide in the synthesis of the drug candesartan (B1668252) wdh.ac.id. This highlights that derivatization often occurs after the initial construction of the heterocyclic core wdh.ac.id.
Synthesis of N-Alkylurea Functionalities on this compound
The introduction of N-alkylurea functionalities to the scaffold of this compound represents a key synthetic transformation for the development of various specialized organic molecules. This process, typically achieved through the reaction of the diamine with alkyl isocyanates, allows for the appendage of urea (B33335) moieties that can significantly influence the molecule's chemical and physical properties. While direct and detailed research findings exclusively on this compound are limited in publicly available literature, the reactivity of analogous ortho-diamino aromatic compounds, such as o-phenylenediamine (B120857), provides a strong basis for understanding this synthetic route.
The fundamental reaction involves the nucleophilic attack of the amino groups of this compound on the electrophilic carbonyl carbon of an alkyl isocyanate. This reaction is generally straightforward and proceeds under mild conditions to afford the corresponding N,N'-bis(alkylcarbamoyl)-2,3-diaminobenzoate derivatives. The reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The stoichiometry of the reactants plays a crucial role in the outcome of the reaction. The use of two or more equivalents of the alkyl isocyanate relative to the diamine favors the formation of the bis-urea product, where both amino groups are functionalized.
While the primary amino groups of ortho-diaminoaromatic systems are generally reactive towards isocyanates, the presence of the methyl ester group in this compound may exert some electronic and steric influence on the reactivity of the adjacent amino groups. However, it is expected that both amino groups will readily participate in the reaction to form the bis-urea adduct.
The synthesis of urea derivatives from aryl amines and aryl isocyanates is a well-established transformation in organic chemistry. For instance, the reaction of various aryl amines with aryl isocyanates in solvents like acetone (B3395972) at temperatures below 40 °C has been shown to produce diaryl urea derivatives in good yields.
Detailed studies on the reaction of o-phenylenediamine with various isocyanates have been conducted, primarily in the context of creating bis-urea receptors for anion sensing. These studies confirm that o-phenylenediamine readily reacts with isocyanates to form the corresponding bis-urea derivatives.
For the successful synthesis of N-alkylurea appended this compound, careful control of reaction conditions and purification of the resulting products are essential. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates from the reaction mixture, or by evaporation of the solvent followed by purification techniques like column chromatography or recrystallization.
Below is a representative table illustrating the potential reactants and expected products in the synthesis of N-alkylurea derivatives of this compound, based on the general reactivity of aromatic diamines with isocyanates.
| Diamine Reactant | Alkyl Isocyanate | Expected Product |
| This compound | Methyl isocyanate | Methyl 2,3-bis(N-methylureido)benzoate |
| This compound | Ethyl isocyanate | Methyl 2,3-bis(N-ethylureido)benzoate |
| This compound | n-Propyl isocyanate | Methyl 2,3-bis(N-propylureido)benzoate |
| This compound | Isopropyl isocyanate | Methyl 2,3-bis(N-isopropylureido)benzoate |
| This compound | n-Butyl isocyanate | Methyl 2,3-bis(N-butylureido)benzoate |
Further research is required to establish the optimal reaction conditions, yields, and full characterization of the N-alkylurea derivatives of this compound. Such studies would be valuable for expanding the synthetic utility of this compound in various fields of advanced organic synthesis.
Future Research Directions
Exploration of Novel Synthetic Pathways
The conventional synthesis of Methyl 2,3-diaminobenzoate typically involves the reduction of methyl 2-amino-3-nitrobenzoate. While effective, there is a growing need for more efficient, sustainable, and versatile synthetic methods. Future research will likely focus on the development of novel pathways that offer improved yields, reduced reaction times, and the use of more environmentally benign reagents.
One promising area of exploration is the development of catalytic systems that can achieve the selective reduction of the nitro group in the presence of other functional groups, potentially leading to a one-pot synthesis from more readily available precursors. Additionally, the investigation of alternative starting materials, such as halogenated benzoates, could provide new synthetic routes. For instance, methods developed for the synthesis of related compounds, like methyl 3,5-dibromo-2-aminobenzoate, could be adapted to produce novel precursors for this compound. google.com
Furthermore, the synthesis of diamine derivatives from precursors like 3-nitrophthalic anhydride (B1165640) highlights the potential for developing multi-step synthetic sequences that allow for the introduction of diverse functionalities. researchgate.net Research into these alternative pathways will not only enhance the accessibility of this compound but also expand the toolbox for creating a wider range of its derivatives.
Advanced Computational Studies for Property Prediction and Mechanism Elucidation
Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new molecules with desired properties. In the context of this compound, advanced computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in several key areas.
These computational methods can be used to predict the electronic and optical properties of this compound and its derivatives. nih.govacs.orgresearchgate.net By simulating properties such as absorption and fluorescence spectra, researchers can screen potential candidates for applications in optoelectronics and photonics without the need for extensive experimental synthesis and characterization. nih.gov This in-silico approach can significantly streamline the development of new materials.
Moreover, computational studies can provide deep insights into reaction mechanisms, helping to optimize existing synthetic routes and design new ones. By modeling transition states and reaction intermediates, chemists can better understand the factors that control reaction outcomes and identify opportunities for improving efficiency and selectivity. For instance, DFT calculations have been successfully used to investigate the molecular properties and nonlinear optical responses of benzimidazole (B57391) derivatives, which share structural similarities with potential derivatives of this compound. nih.govacs.org
| Computational Method | Application in this compound Research | Predicted Properties |
| Density Functional Theory (DFT) | Ground-state electronic structure calculations, geometry optimization, reaction mechanism studies. | Ionization potential, electron affinity, HOMO-LUMO gap. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited-state calculations, prediction of UV-Vis absorption and emission spectra. | Vertical excitation energies, oscillator strengths, absorption maxima. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is shifting towards more continuous and automated processes. Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of synthesis, workup, and analysis. researchgate.net
Future research will focus on adapting and optimizing the synthesis of this compound and its derivatives for continuous flow systems. This will involve the development of robust protocols that can be easily scaled up to meet industrial demands. researchgate.net The use of packed-bed reactors, microreactors, and other continuous flow technologies could lead to significant improvements in yield, purity, and process efficiency. mdpi.comacs.org
Furthermore, the integration of flow chemistry with automated platforms, including robotic systems and machine learning algorithms, will enable high-throughput synthesis and optimization. soci.orgresearchgate.net This automated approach will allow for the rapid screening of a wide range of reaction conditions and the efficient production of libraries of this compound derivatives for various applications. The development of automated flow synthesis has already shown great promise in the pharmaceutical industry for the production of small organic drug molecules. researchgate.net
| Technology | Advantages for this compound Synthesis | Potential Outcomes |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise reaction control. researchgate.net | Higher yields, increased product purity, reduced reaction times. researchgate.net |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation. soci.orgresearchgate.net | Accelerated discovery of novel derivatives, efficient process optimization. |
| Machine Learning | Predictive modeling of reaction outcomes, intelligent optimization of synthesis parameters. | Optimized synthetic routes with minimal experimental effort. |
Development of Derivatives with Tunable Electronic and Optical Properties
This compound serves as an excellent scaffold for the development of new functional materials. By strategically modifying its structure through the introduction of various substituent groups, it is possible to fine-tune its electronic and optical properties for specific applications.
Future research in this area will focus on the synthesis and characterization of novel derivatives with tailored functionalities. For example, the introduction of electron-donating and electron-withdrawing groups onto the aromatic ring can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission characteristics of the molecule. researchgate.net This approach has been successfully employed to tune the properties of other organic molecules for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.
The synthesis of benzimidazole-based derivatives from substituted diaminobenzoates has demonstrated the potential to create molecules with significant nonlinear optical (NLO) responses. nih.govacs.org Similarly, derivatives of this compound could be designed to exhibit large NLO properties, making them attractive candidates for applications in optical communications and data storage. The exploration of different synthetic strategies, such as the derivatization of the amino groups, will be crucial in expanding the library of accessible compounds and their corresponding properties. researchgate.net
Q & A
What are the critical physicochemical properties of Methyl 2,3-diaminobenzoate for experimental design?
Basic
this compound (C₈H₁₀N₂O₂; MW 166.18 g/mol) is a light-yellow to brown solid with a melting point of 68–70°C and a boiling point of 322.6±22.0°C at 760 mmHg. It is insoluble in water and low-polarity ethers but soluble in alcohols (e.g., methanol, ethanol) and polar aprotic solvents like DMF. Its density is 1.3±0.1 g/cm³, and it exhibits moderate thermal stability . These properties inform solvent selection, storage conditions (e.g., desiccated, dark environments), and reaction setups requiring inert atmospheres.
What synthetic methodologies are effective for preparing this compound?
Basic
The compound is typically synthesized via reduction of nitro-substituted precursors. For example, catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) of methyl 2,3-dinitrobenzoate yields the diaminobenzoate derivative. Key steps include:
- Step 1 : Nitration of methyl benzoate derivatives to introduce nitro groups.
- Step 2 : Selective reduction under controlled pH (pH 6–7) to avoid over-reduction or side reactions.
- Purification : Recrystallization from ethanol or column chromatography for high-purity isolates (>95%) .
How can researchers address purity challenges in this compound synthesis?
Intermediate
Post-synthesis purity is assessed via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve unreacted precursors.
- NMR : Distinct aromatic proton signals (δ 6.5–7.2 ppm for NH₂-adjacent protons) confirm structure.
- TLC : Ethyl acetate/hexane (1:3) as eluent, visualized under UV or ninhydrin staining for amine detection.
Contaminants like positional isomers (e.g., 3,4-diaminobenzoate) require gradient elution in HPLC or fractional crystallization .
What safety protocols are critical for handling this compound?
Intermediate
The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye damage (H319). Essential protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- Waste Disposal : Segregate acidic/basic waste streams and neutralize before disposal to prevent amine oxidation .
How is this compound utilized in pharmaceutical intermediate synthesis?
Advanced
The compound serves as a precursor in synthesizing trityl candesartan, an angiotensin II receptor antagonist. Key steps include:
- Step 1 : Condensation with trityl chloride to protect amine groups.
- Step 2 : Suzuki-Miyaura coupling with boronic acids to introduce aryl substituents.
- Step 3 : Deprotection under mild acidic conditions (e.g., HCl/dioxane) to yield the final drug candidate. Reaction optimization focuses on minimizing deamination side reactions .
What role does this compound play in metal ion detection assays?
Advanced
The compound’s amine groups enable iron detection via oxidation by H₂O₂, forming a brown insoluble pigment (detection limit: 5 ng protein-bound iron). Methodology includes:
- Assay Setup : Mix diaminobenzoate with H₂O₂ and sample in pH 7.4 buffer.
- Quantification : Spectrophotometric analysis at 450 nm or gel-based visualization (e.g., native PAGE for iron-bound proteins) .
How does this compound participate in asymmetric catalysis?
Advanced
In rhodium-catalyzed asymmetric hydrogenations, the compound acts as a ligand precursor. Monodentate phosphoramidite ligands derived from its structure enhance enantioselectivity (up to 95% ee) in ketone reductions. Key parameters:
- Ligand Design : Modify substituents on the aromatic ring to tune steric and electronic effects.
- Reaction Conditions : 50–100 psi H₂, 25–40°C, and toluene as solvent.
Contradictions in enantiomeric excess (ee) across studies often arise from impurities in ligand synthesis or solvent polarity effects .
What analytical challenges arise when differentiating this compound from isomers?
Advanced
Positional isomers (e.g., 3,4-diaminobenzoate) complicate characterization. Resolution strategies include:
- NMR NOE Experiments : Spatial proximity of NH₂ groups in 2,3-isomers produces distinct nuclear Overhauser effects.
- X-ray Crystallography : Resolve crystal packing differences (e.g., hydrogen-bonding networks).
- MS/MS Fragmentation : Unique fragmentation patterns under CID conditions differentiate isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
